Cas no 1031499-08-7 (Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate)

Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate is a specialized pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a thiophene-substituted pyrimidine core, enhancing its utility as a building block for bioactive compounds. The presence of a methylsulfanyl group and a formamido linker contributes to its reactivity, making it suitable for further functionalization. The benzoate ester moiety improves solubility, facilitating handling in synthetic processes. This compound may serve as an intermediate in the development of kinase inhibitors or antimicrobial agents, given its heterocyclic framework. Its well-defined molecular architecture ensures consistent performance in targeted synthesis.
Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate structure
1031499-08-7 structure
商品名:Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate
CAS番号:1031499-08-7
MF:C20H19N3O3S2
メガワット:413.513161897659
CID:6404050
PubChem ID:25562104

Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate 化学的及び物理的性質

名前と識別子

    • EN300-18205942
    • Z275036244
    • 1031499-08-7
    • methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate
    • AKOS034011128
    • Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate
    • インチ: 1S/C20H19N3O3S2/c1-12-16(19(27-3)23-17(22-12)15-5-4-10-28-15)18(24)21-11-13-6-8-14(9-7-13)20(25)26-2/h4-10H,11H2,1-3H3,(H,21,24)
    • InChIKey: VBUFCUJVKCOSRI-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1=C(C(NCC2C=CC(C(=O)OC)=CC=2)=O)C(C)=NC(C2=CC=CS2)=N1

計算された属性

  • せいみつぶんしりょう: 413.08678382g/mol
  • どういたいしつりょう: 413.08678382g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 543
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 135Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18205942-0.05g
1031499-08-7 90%
0.05g
$212.0 2023-09-19

Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate 関連文献

Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoateに関する追加情報

Comprehensive Guide to Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate (CAS No. 1031499-08-7)

The compound Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate (CAS No. 1031499-08-7) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. This ester derivative features a unique pyrimidine-thiophene hybrid structure, making it a subject of growing interest in drug discovery and material science applications. Its complex nomenclature reflects the intricate combination of functional groups, including a methyl benzoate moiety linked to a formamido-methyl bridge and a 4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine core.

Recent advancements in heterocyclic chemistry have brought attention to compounds like Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate, particularly due to their potential as kinase inhibitors and antimicrobial agents. The presence of both thiophene and pyrimidine rings in its structure suggests possible bioactivity, as these scaffolds are commonly found in FDA-approved drugs. Researchers are particularly interested in how the methylsulfanyl group might influence the compound's pharmacokinetic properties and binding affinity to biological targets.

The synthesis of 1031499-08-7 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure proper formation of the formamido linkage. Analytical characterization using techniques like NMR, HPLC, and mass spectrometry confirms the structural integrity of this compound. Its solubility profile shows moderate polarity, dissolving well in common organic solvents such as DMSO and dichloromethane, which facilitates its use in various research applications.

In material science, the thiophene-pyrimidine hybrid structure of Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate has attracted attention for potential applications in organic electronics. The conjugated system formed by these aromatic rings suggests possible semiconducting properties, making it a candidate for organic field-effect transistors (OFETs) or photovoltaic materials. Researchers are investigating how the methyl benzoate substituent might influence the compound's crystallinity and charge transport characteristics.

The pharmaceutical industry shows particular interest in CAS 1031499-08-7 due to its structural similarity to known bioactive compounds. The pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous antiviral and anticancer drugs. Meanwhile, the thiophene ring is known to contribute to metabolic stability and lipophilicity. Current research focuses on evaluating this compound's potential as a lead structure for developing new treatments for inflammatory diseases and certain types of cancer.

From a commercial perspective, Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate remains a research chemical with limited large-scale production. However, specialty chemical suppliers have noted increasing demand from academic and industrial research laboratories. The compound's price reflects its complex synthesis and purification requirements, with current market prices ranging significantly based on purity levels and order quantities.

Environmental and safety assessments of 1031499-08-7 suggest it should be handled with standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended when working with this compound. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions and disposal recommendations.

Future research directions for Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate include structure-activity relationship studies to optimize its potential biological activities. Computational chemistry approaches are being employed to predict its binding modes with various protein targets. Additionally, synthetic modifications of the methyl benzoate group are being explored to improve solubility and bioavailability for potential therapeutic applications.

The unique combination of structural features in CAS 1031499-08-7 makes it a valuable building block in medicinal chemistry. Its pyrimidine-thiophene core offers multiple sites for further functionalization, allowing medicinal chemists to create diverse analogs for biological screening. Recent publications have highlighted its use as an intermediate in the synthesis of more complex molecules targeting various disease pathways.

Analytical methods for quantifying Methyl 4-({[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]formamido}methyl)benzoate in complex matrices continue to evolve. Researchers are developing sensitive LC-MS/MS methods to study its stability and metabolism in biological systems. These analytical advancements are crucial for understanding the compound's potential as a pharmaceutical candidate and for ensuring quality control in research applications.

In conclusion, 1031499-08-7 represents an interesting case study in modern heterocyclic chemistry, combining multiple pharmacologically relevant motifs into a single molecule. Its methylsulfanyl pyrimidine and thiophene components, coupled with the ester functionality, create numerous possibilities for scientific exploration. As research continues, this compound may emerge as an important tool in drug discovery or material science, highlighting the ongoing importance of complex organic molecules in advancing scientific knowledge and technological applications.

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